![molecular formula C34H32N4O4 B045854 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 117901-97-0](/img/structure/B45854.png)

7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

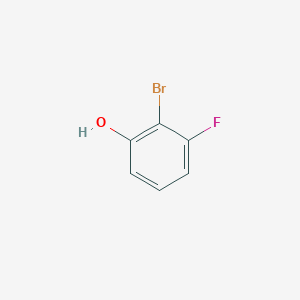

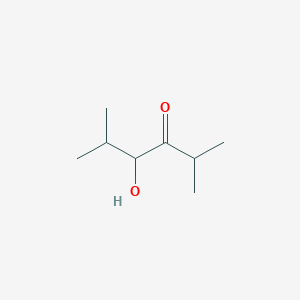

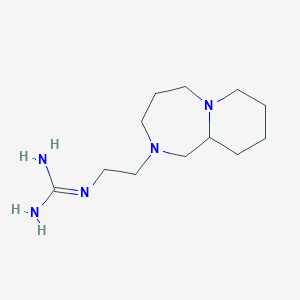

7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a useful research compound. Its molecular formula is C34H32N4O4 and its molecular weight is 560.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure of complex molecular compounds have been a focus of several studies. For example, Chekhlov (2004) explored the dimethylformamide solvate of bis(4,7,13,16,21,24-hexaoxa-1,10-diazoniabicyclo[8.8.8]hexacosane) tetrakis(dihydrogenphosphate) pentakis(trihydrogenphosphate), demonstrating the methods for creating highly ordered crystalline structures and their analysis through X-ray diffraction. This study provides insights into the synthesis and structural determination of complex molecular systems, which could be relevant for understanding the molecular architecture of the compound (Chekhlov, 2004).

Reactivity and Compound Formation

The reactivity of complex molecules like the one described can be inferred from studies such as that by Pozharskii, Ozeryanskii, and Vistorobskii (2003), who investigated the [4+2] cycloaddition reactions to create "proton sponges" with diazafluoranthene skeletons. These findings suggest a pathway for understanding how such molecules might participate in chemical reactions, potentially offering a foundation for the synthesis of new materials or pharmaceuticals (Pozharskii et al., 2003).

Electroluminescent Properties

Research into the electroluminescent properties of related compounds, such as the study by Huang et al. (2004) on conjugated polyelectrolytes based on polyfluorene, could provide a basis for the application of the compound in optoelectronic devices. The synthesis of copolymers and their application in device fabrication to achieve high external quantum efficiencies demonstrates the potential utility of complex molecules in the development of new materials for electronic and photonic applications (Huang et al., 2004).

Catalytic Applications

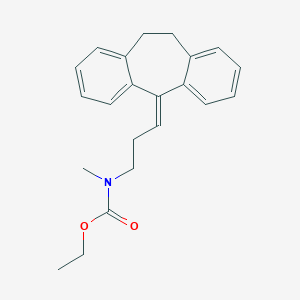

The synthesis of bis[3-(dimethylamino)propyl]amine, as studied by Lin et al. (2018), over Cr and Co double-doped Cu/γ-Al2O3 catalysts, highlights the potential for using complex molecular structures in catalysis. The high selectivity and conversion rates achieved in their study indicate the compound's relevance in catalytic processes, possibly offering insights into its applications in chemical synthesis and industrial processes (Lin et al., 2018).

Mechanism of Action

Target of Action

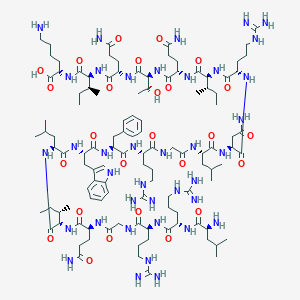

The primary target of the DAPER DNA Precipitation Reagent is DNA . The reagent is designed to interact with DNA molecules, enabling their precipitation from solution. This makes it a valuable tool in molecular biology research and applications .

Mode of Action

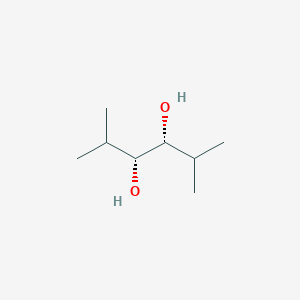

The DAPER DNA Precipitation Reagent operates through electrostatic interactions . The reagent contains positively charged dimethylamino groups, which interact with the negatively charged phosphate groups in the DNA backbone . This interaction neutralizes the charges, causing the DNA to precipitate out of solution .

Result of Action

The result of the DAPER DNA Precipitation Reagent’s action is the precipitation of DNA from solution. This allows for the collection and further analysis of DNA, facilitating various research and diagnostic applications .

Action Environment

The action of the DAPER DNA Precipitation Reagent can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of DNA precipitation. Additionally, temperature and the presence of other ions or compounds in the solution can also impact the reagent’s effectiveness .

properties

IUPAC Name |

7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O4/c1-35(2)15-5-17-37-31(39)23-11-7-19-21-9-13-25-30-26(34(42)38(33(25)41)18-6-16-36(3)4)14-10-22(28(21)30)20-8-12-24(32(37)40)29(23)27(19)20/h7-14H,5-6,15-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCSVRAUWKNNCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCN(C)C)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)